molecular formula C11H11NS2 B12897346 4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- CAS No. 142349-10-8

4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-

Cat. No.: B12897346
CAS No.: 142349-10-8
M. Wt: 221.3 g/mol
InChI Key: QSLCMEQZJWPOFU-UHFFFAOYSA-N
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Description

4(1H)-Quinolinethione, 1-methyl-3-(methylthio)-, is a sulfur-containing heterocyclic compound derived from the quinoline scaffold. Its structure features a thione group (-C=S) at the 4-position, a methyl group at the 1-position, and a methylthio (-SMe) substituent at the 3-position (molecular formula: C₁₁H₁₁NS₂). This compound belongs to the quinolinethione family, which is structurally analogous to quinolones but replaces the ketone oxygen with a sulfur atom at position 2.

Preparation Methods

The synthesis of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthioaniline with carbon disulfide and methyl iodide under basic conditions to form the desired product. The reaction typically proceeds through the formation of an intermediate isothiocyanate, which then undergoes cyclization to yield the quinoline thione derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Alkylation Reactions

The thione group at position 4 undergoes nucleophilic substitution with alkylating agents:

  • Dimethyl sulfate and ethyl iodide selectively alkylate the thione sulfur, forming 4-alkylthio derivatives .

  • Competitive pathways occur under basic conditions, leading to pseudobase intermediates that rearrange to quinolinones .

Key Example :
Reaction with methyl iodide in DMF yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81% yield) . Subsequent methylation produces O- and N-methylated products, with O-methylation favored (Table 1) .

ReactantConditionsProducts (Yield)
4(1H)-QuinolinethioneCH₃I, K₂CO₃, DMF, 60°CO-methylated (65%), N-methylated (22%)

S-Oxidation Reactions

The methylthio group at position 3 is susceptible to oxidation:

  • Nitrating mixtures (HNO₃/H₂SO₄) oxidize 3-methylthio to 3-methylsulfinyl derivatives with high regioselectivity .

  • Excess HNO₃ further oxidizes sulfoxides to sulfones or introduces nitro groups .

Data Highlights :

  • Oxidation of 1-methyl-3-methylthio-4(1H)-quinolinethione yields 3-methylsulfinyl-4-quinolinone (66%) and 1-methyl-3-methylthio-4(1H)-quinolinone (20%) .

  • Reaction with thiourea produces 8-methyl-4-sulfanylquinolin-2(1H)-one , which undergoes S-alkylation to form 4-alkylthio derivatives .

Nucleophilic Substitution at Position 4

The 4-position participates in substitution reactions:

  • Chloro displacement : 4-chloro derivatives react with alkanethiols (e.g., ethanethiol) to form 4-alkylthioquinolinones .

  • Amination : 4-chloro-2(1H)-quinolinones react with dimethylamine to yield 4-dimethylamino derivatives .

Example Reaction Pathway :

text
4-chloro-8-methylquinolin-2(1H)-one + NaSEt → 4-ethylthio-8-methylquinolin-2(1H)-one (72% yield)[6]

Cyclization and Heterocycle Formation

Under oxidative conditions, the thione group facilitates cyclization:

  • Reaction with K₃[Fe(CN)₆]/NaOH converts quinolinium salts to 2-quinolinones (60–69% yield) via 1,2-pseudobase intermediates .

  • Competitive 1,4-pseudobase pathways yield 4-quinolinones (e.g., 1-methyl-3-methylthio-4(1H)-quinolinone, 16–20% yield) .

Hydrolysis and Acid-Base Reactions

  • Acidic hydrolysis of 4-chloro derivatives produces 4-hydroxyquinolinones .

  • Alkaline conditions promote pseudobase formation, which oxidizes to quinolinones or rearranges .

Interaction with Thiourea and Thiols

  • Thiourea substitutes 4-chloro groups to form 4-sulfanyl derivatives .

  • Alkanethiols (e.g., thiophenol) displace chloride or sulfide groups, yielding 4-arylthioquinolinones .

Comparative Reactivity :

NucleophileProductYield (%)Conditions
Thiourea4-sulfanylquinolinone68Fusion, 180°C
PhSH4-phenylthioquinolinone75NaOEt, EtOH, reflux

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of 4(1H)-quinolinethione exhibit significant antitumor properties. A study identified several synthesized derivatives with pleiotropic activity, including chemoprotective effects against various cancer types. These compounds were screened for their inhibitory activity against multiple protein kinases associated with tumor growth, such as ALK and EGFR .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

Nucleophilic Substitution Reactions

The thione functionality of 4(1H)-quinolinethione makes it an excellent candidate for nucleophilic substitution reactions. This property facilitates the synthesis of various derivatives that can be tailored for specific applications in organic synthesis. For example, reactions involving this compound have led to the development of new quinoline derivatives with enhanced solubility and reactivity.

Dye Production

4(1H)-Quinolinethione derivatives have been explored as potential dyes due to their vibrant color properties and stability under various conditions. Their application in dyeing processes can be beneficial in textiles and other materials where colorfastness is essential.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalAntitumor activity; antimicrobial propertiesEffective against cancer cell lines; inhibits bacterial growth
Organic SynthesisNucleophilic substitution reactionsSynthesis of derivatives with tailored properties
Material SciencePotential use in dye productionStable dyes with vibrant colors

Case Study 1: Antitumor Activity

In a study published in Chemistry of Substituted Quinolinones, researchers synthesized various derivatives of 4(1H)-quinolinethione and evaluated their antitumor effects against specific cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell proliferation through targeted kinase inhibition .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of 4(1H)-quinolinethione against Gram-positive and Gram-negative bacteria. The study demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(methylthio)quinoline-4(1H)-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline core can intercalate with DNA, disrupting its function and leading to cell death. These interactions are mediated through specific pathways, including the inhibition of key enzymes and the induction of oxidative stress.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Spectral Comparisons

Compound Core Structure Substituents Molecular Formula Key Spectral Features (¹H NMR)
1-Methyl-3-(methylthio)-4(1H)-quinolinethione Quinolinethione 1-Me, 3-SMe C₁₁H₁₁NS₂ H-5 δ < H-2 (predicted)
6,7-Dihydroxy-1-methyl-4(1H)-quinolinethione Quinolinethione 1-Me, 6-OH, 7-OH C₁₀H₉NO₂S Not reported; hydroxyls likely δ ~10–12 ppm
4-Hydroxy-1-methylquinolin-2(1H)-one Quinolone 1-Me, 4-OH C₁₀H₉NO₂ H-5 δ > H-2 (δ ~8.1–8.3 ppm vs. δ ~7.6–7.8 ppm)
3-Cyano-2-methylthio-pyrimido[1,2-a]quinoline Pyrimidoquinoline 2-SMe, 3-CN C₁₅H₁₀N₄S Aromatic protons δ ~7.5–8.5 ppm

Key Observations :

  • Thione vs. Ketone: Quinolinethiones exhibit distinct ¹H NMR shifts compared to quinolones. For example, H-5 protons in quinolinethiones resonate at lower frequencies than H-2 protons (δ difference ~0.17 ppm), whereas the reverse is true for quinolones .

Physicochemical Properties

  • Melting Points: Quinolones (e.g., compound 5 in ) exhibit higher melting points (>300°C) due to strong hydrogen bonding from hydroxyl groups. Quinolinethiones with methylthio groups likely have lower melting points, as seen in indole analogs (e.g., 3aj: m.p. 198–199°C) .
  • For reference, ELQ quinolones with alkyl chains have logP values >3 .

Biological Activity

4(1H)-Quinolinethione, 1-methyl-3-(methylthio)- (CAS Number: 142349-10-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.

The compound features a quinoline structure with a thione group, which contributes to its reactivity and biological properties. The presence of the methylthio group enhances its nucleophilic character, making it suitable for various biochemical interactions.

Biological Activity Overview

Research indicates that 4(1H)-quinolinethione derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives have shown promise as anticancer agents by inhibiting key kinases involved in tumor growth.
  • Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains.
  • Enzyme Inhibition : It acts as an inhibitor for several enzymes, including topoisomerases and kinases.

The biological activities of 4(1H)-quinolinethione are attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits topoisomerase II, which is crucial for DNA replication and repair. This inhibition leads to cytotoxic effects in cancer cells .
  • Nucleophilic Substitution Reactions : The thione group allows for nucleophilic attacks on electrophilic centers in biological molecules, potentially altering their functions .
  • Kinase Inhibition : Studies have shown that derivatives can inhibit kinases such as ALK and EGFR, which are significant in cancer progression .

Case Studies

Several studies have documented the biological activities of 4(1H)-quinolinethione and its derivatives:

  • Study on Antitumor Activity :
    A recent study synthesized various derivatives of quinolinethiones and tested them against cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant antiproliferative effects, particularly against breast and lung cancer cell lines. The most effective derivative showed IC50 values in the low micromolar range .
  • Antimicrobial Efficacy :
    Another investigation evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Biological Activities of 4(1H)-Quinolinethione Derivatives

Derivative Activity Type IC50/MIC Values Target/Mechanism
1-Methyl-3-(methylthio)-4(1H)-quinolinethioneAntitumor5 µM (breast cancer)Topoisomerase II inhibition
1-Methyl-3-(methylthio)-2(1H)-quinolinoneAntimicrobial32 µg/mL (E. coli)Cell wall synthesis disruption
Hybrid derivative XKinase inhibitionIC50 = 10 µMALK and EGFR inhibition

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4(1H)-quinolinethione derivatives, and how do they apply to 1-methyl-3-(methylthio)- analogs?

  • Methodological Answer : Synthesis of 4-hydroxyquinoline derivatives typically involves thermal cyclization, basic cyclization, or reductive methods . For sulfur-containing analogs like 1-methyl-3-(methylthio)- derivatives, introducing thiol groups may require modifications such as thiolation via nucleophilic substitution or coupling reactions. For example, in the synthesis of anticancer quinolinones, thioether groups are introduced using methylthio precursors under controlled pH and temperature to avoid side reactions . Characterization via NMR and mass spectrometry is critical to confirm regioselectivity of substitution .

Q. How is the structural integrity of 1-methyl-3-(methylthio)-4(1H)-quinolinethione validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, as demonstrated in studies of similar quinoline derivatives (e.g., 1-butyl-4-hydroxy-3-methylquinoline-2(1H)-one) . For sulfur-containing analogs, additional techniques like FT-IR (to confirm C=S stretching at ~1200 cm⁻¹) and high-resolution mass spectrometry (HRMS) are essential. Computational methods, such as DFT-based geometry optimization, can cross-validate experimental data .

Q. What biological activities are associated with 4(1H)-quinolinethione derivatives, and how are these assays designed?

  • Methodological Answer : Anticancer, antimicrobial, and antimalarial activities are commonly tested. For instance, cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa or MCF-7) are conducted at concentrations ranging from 1–100 µM, with IC₅₀ values calculated using nonlinear regression . Positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) are mandatory to validate results .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1-methyl-3-(methylthio)-4(1H)-quinolinethione?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT or Hartree-Fock) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, reaction path searches using software like Gaussian or ORCA identify energy barriers in cyclization steps, while molecular docking predicts binding affinities for biological targets . Parameterization of sulfur-containing intermediates requires careful calibration of basis sets (e.g., 6-31G**) to account for electron density .

Q. What strategies resolve contradictions in reported bioactivity data for quinolinethione derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from variations in assay protocols (e.g., cell line selection, incubation time). A meta-analysis approach is recommended:

  • Step 1 : Compile datasets from peer-reviewed studies, noting experimental variables (e.g., pH, temperature).
  • Step 2 : Use statistical tools (e.g., ANOVA or Bayesian regression) to identify confounding factors.
  • Step 3 : Validate hypotheses via controlled replication studies, prioritizing high-impact variables (e.g., solvent polarity in solubility-dependent assays) .

Q. How do steric and electronic effects of the methylthio group influence the reactivity of 4(1H)-quinolinethione derivatives?

  • Methodological Answer : The methylthio group (-SMe) acts as an electron-withdrawing substituent due to its inductive effect, destabilizing the quinolinethione ring and increasing electrophilicity at the C-2 position. Steric hindrance from the methyl group can be quantified via molecular dynamics simulations (e.g., in Amber or GROMACS) to assess conformational flexibility . Experimental validation involves comparing reaction rates of methylthio-substituted analogs with unsubstituted controls in nucleophilic addition reactions .

Q. What methodologies ensure reproducibility in scaled-up synthesis of 1-methyl-3-(methylthio)-4(1H)-quinolinethione?

  • Methodological Answer :

  • Process Control : Implement real-time monitoring (e.g., in situ FT-IR or HPLC) to track intermediate formation.
  • Statistical Design : Use response surface methodology (RSM) to optimize variables (e.g., reaction time, catalyst loading).
  • Quality Assurance : Validate batch consistency via DSC (melting point analysis) and PXRD (polymorph identification) .

Q. Methodological Frameworks

Q. How can the PICO(T) framework structure research on this compound’s therapeutic potential?

  • Population : Cancer cell lines (e.g., leukemia, breast cancer).
  • Intervention : 1-Methyl-3-(methylthio)-4(1H)-quinolinethione at varying doses.
  • Comparison : Standard chemotherapeutic agents (e.g., cisplatin).
  • Outcome : IC₅₀ values, apoptosis induction.
  • Time : 24–72 hr incubation periods. This format ensures focused, hypothesis-driven experiments .

Q. What ethical and data integrity standards apply to preclinical studies involving this compound?

  • Ethical Approval : Submit protocols to institutional review boards (IRBs) for studies involving animal models or human cell lines .
  • Data Security : Encrypt experimental datasets and use blockchain-based platforms for tamper-proof audit trails .

Properties

CAS No.

142349-10-8

Molecular Formula

C11H11NS2

Molecular Weight

221.3 g/mol

IUPAC Name

1-methyl-3-methylsulfanylquinoline-4-thione

InChI

InChI=1S/C11H11NS2/c1-12-7-10(14-2)11(13)8-5-3-4-6-9(8)12/h3-7H,1-2H3

InChI Key

QSLCMEQZJWPOFU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=S)C2=CC=CC=C21)SC

Origin of Product

United States

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